1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyrimidine and triazole rings
Preparation Methods
The synthesis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents such as halogens or alkylating agents.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.
2-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine: The position of the pyrimidine ring can affect the compound’s reactivity and interactions with biological targets.
1-(Pyrimidin-2-yl)-1H-1,2,3-triazol-5-amine:
Properties
IUPAC Name |
2-pyrimidin-2-yl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-10-4-11-12(5)6-8-2-1-3-9-6/h1-4H,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOTZBOYPKSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248761-34-3 |
Source
|
Record name | 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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